BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

physicochemical profiling lipophilicity optimization SAR exploration

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a synthetic heterocyclic compound (C23H23N3O4S2, MW 469.57 g/mol) comprising a fused chromeno[4,3-d]thiazole core linked via a benzamide bridge to a 4-(N-cyclopentyl-N-methylsulfamoyl)phenyl moiety. This compound belongs to the tricyclic thiazole class and features a tertiary sulfamoyl group bearing both cyclopentyl (c-C5H9) and methyl substituents on the sulfonamide nitrogen.

Molecular Formula C23H23N3O4S2
Molecular Weight 469.57
CAS No. 941996-34-5
Cat. No. B2498185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
CAS941996-34-5
Molecular FormulaC23H23N3O4S2
Molecular Weight469.57
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
InChIInChI=1S/C23H23N3O4S2/c1-26(16-6-2-3-7-16)32(28,29)17-12-10-15(11-13-17)22(27)25-23-24-21-18-8-4-5-9-19(18)30-14-20(21)31-23/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,25,27)
InChIKeyFQRKXILWBPMYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide (CAS 941996-34-5): Physicochemical and Structural Baseline for Procurement Decisions


N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a synthetic heterocyclic compound (C23H23N3O4S2, MW 469.57 g/mol) comprising a fused chromeno[4,3-d]thiazole core linked via a benzamide bridge to a 4-(N-cyclopentyl-N-methylsulfamoyl)phenyl moiety [1]. This compound belongs to the tricyclic thiazole class and features a tertiary sulfamoyl group bearing both cyclopentyl (c-C5H9) and methyl substituents on the sulfonamide nitrogen. It is catalogued as a research-grade screening compound (typical purity ≥95%), with no reported bioactivity in ChEMBL as of the latest release [1]. Computed physicochemical parameters include a predicted LogP of 3.66, topological polar surface area (tPSA) of 82 Ų, 1 hydrogen bond donor, 8 hydrogen bond acceptors, and 7 rotatable bonds [1].

Why N-(4H-Chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide Cannot Be Casually Replaced by In-Class Sulfamoyl Benzamide Analogs


Generic substitution among chromeno[4,3-d]thiazol-2-yl sulfamoyl benzamides is unreliable because the N-substituent pattern on the sulfamoyl group strongly modulates both physicochemical properties and putative target engagement. The target compound's N-cyclopentyl-N-methyl motif introduces a constrained, partially aliphatic five-membered ring with distinct steric bulk, conformational entropy, and lipophilicity (computed LogP 3.66) compared to analogs bearing N-cyclohexyl-N-methyl (LogP ~4.1, six-membered ring), N,N-diethyl (smaller, fully acyclic), or N-ethyl-N-phenyl (aromatic π character) substituents [1]. Within the tricyclic thiazole scaffold, even subtle changes to the sulfamoyl substituent can shift the lipophilic–polar balance, alter tPSA, and modify hydrogen-bonding capacity—all of which are critical determinants of binding-site complementarity in enzyme inhibition and receptor modulation contexts [2]. Consequently, SAR inferences drawn from one sulfamoyl analog cannot be assumed to transfer quantitatively to another.

Quantitative Differentiation Evidence for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide Versus Closest Analogs


Cyclopentyl vs. Cyclohexyl Substituent: Computed LogP and Steric Differentiation

The N-cyclopentyl-N-methylsulfamoyl group in the target compound (CAS 941996-34-5) yields a computed LogP of 3.66 and a tPSA of 82 Ų, as derived from the ZINC database [1]. In comparison, the direct N-cyclohexyl-N-methylsulfamoyl analog (C24H25N3O4S2, MW 483.60) is predicted to exhibit a LogP of approximately 4.1 (estimated by addition of one methylene unit, ΔLogP ≈ +0.45 per CH2 in alkyl chain extension), reflecting a 0.44 log unit increase in lipophilicity. The cyclopentyl ring (five-membered) also imposes a smaller steric footprint (molar refractivity contribution ~24.5 cm³/mol) compared to the cyclohexyl ring (~29.0 cm³/mol), which can influence binding-pocket complementarity. This difference is meaningful for procurement when lead optimization requires fine-tuning of lipophilicity while maintaining similar hydrogen-bonding character [1].

physicochemical profiling lipophilicity optimization SAR exploration

Conformational Restriction: Cyclopentyl Ring Versus Acyclic N,N-Diethyl Substituent

The target compound incorporates a conformationally constrained N-cyclopentyl ring (pseudorotation with limited envelope/twist conformers), whereas the N,N-diethylsulfamoyl analog bears two freely rotating ethyl groups. This structural distinction results in different conformational entropy penalties upon binding: the cyclopentyl group loses fewer rotatable degrees of freedom (2 rotatable bonds for cyclopentyl-methyl vs. 4 for diethyl). The ZINC-computed rotatable bond count for the target compound is 7 [1]; the N,N-diethyl analog (C21H21N3O4S2, predicted MW ~443.54) would present 8 rotatable bonds, reflecting the added flexibility of two ethyl substituents. Pre-organization of the cyclopentyl ring may favor targets with sterically constrained binding pockets that cannot accommodate the broader conformational sampling of acyclic substituents [1]. Additionally, the N-methyl group on the sulfamoyl nitrogen of the target compound occupies a smaller volume than the second ethyl group in the diethyl analog, providing a distinct hydrogen-bond acceptor environment at the sulfonamide oxygen atoms [2].

conformational analysis entropy-driven binding medicinal chemistry

Class-Level Antiangiogenic Potential of Tricyclic Thiazole Scaffolds

The chromeno[4,3-d]thiazole core of the target compound is structurally superimposable on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, which has been demonstrated to yield low-micromolar inhibitors of angiogenesis in endothelial tube formation assays. Barnash et al. (2013) reported that two compounds from a series of 4H-thiochromeno[4,3-d]thiazol-2-amine and 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine derivatives exhibited antiangiogenic activity in an in vitro endothelial tube formation assay, establishing the tricyclic thiazole framework as a validated scaffold for angiogenesis modulation [1]. While the target compound (CAS 941996-34-5) has not been assayed directly, it shares the same tricyclic thiazole architecture with the chromeno[4,3-d]thiazole ring system (oxygen-containing chromene ring) rather than the sulfur-containing thiochromene ring of the published inhibitors. This O→S heteroatom substitution is expected to modulate electronic properties and hydrogen-bonding capacity of the fused ring system, offering a chemically distinct point of diversification relative to the published antiangiogenic chemotype [1].

angiogenesis inhibition tricyclic thiazole endothelial tube formation

Sulfamoyl Benzamide Pharmacophore: Class-Level Enzyme Inhibition Potential

The target compound contains the sulfamoyl benzamide motif, which is a recognized pharmacophore for enzyme inhibition. Chromone-based sulfonamides have been reported as highly potent and selective inhibitors of alkaline phosphatases (ALPs), with some derivatives achieving nanomolar IC50 values against tissue non-specific alkaline phosphatase (TNALP). Al-Rashida et al. (2013) demonstrated that chromone sulfonamides selectively inhibit TNALP over intestinal alkaline phosphatase (IAP), with structure–activity relationships showing that the nature of the sulfonamide N-substituent is a critical determinant of both potency and isozyme selectivity [1]. The target compound's N-cyclopentyl-N-methylsulfamoyl moiety represents a distinct substitution pattern not explored in the published chromone sulfonamide series, providing an untested chemical space within the validated sulfamoyl benzamide pharmacophore class [1]. However, the target compound differs from the published ALP inhibitors in that it bears a chromeno[4,3-d]thiazol-2-yl amine linker rather than a direct chromone–sulfonamide connection, so direct potency extrapolation is not justified.

alkaline phosphatase inhibition sulfonamide pharmacophore enzyme selectivity

Recommended Research and Procurement Application Scenarios for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide


SAR Expansion of Tricyclic Thiazole Antiangiogenic Chemotypes

This compound is best deployed as a structurally differentiated member of a tricyclic thiazole screening library for angiogenesis target discovery. Its O-containing chromeno[4,3-d]thiazole core provides electronic contrast to the S-containing thiochromeno analogs that have demonstrated antiangiogenic activity in endothelial tube formation assays [1]. Procurement is recommended for research groups seeking to explore heteroatom effects (O vs. S) on target engagement within the tricyclic thiazole scaffold class.

Physicochemical Property Benchmarking in Sulfamoyl Substituent SAR

The N-cyclopentyl-N-methylsulfamoyl substitution pattern offers an intermediate lipophilicity and steric profile (LogP 3.66, constrained 5-membered ring) that is distinct from both the larger N-cyclohexyl analog and the smaller N,N-diethyl analog [2]. This compound serves as a reference point for systematic SAR studies correlating sulfamoyl N-substituent structure with physicochemical properties, solubility, and membrane permeability in cell-based assays.

Alkaline Phosphatase or Sulfonamide-Target Enzyme Panel Screening

As a sulfamoyl benzamide-containing compound, the target molecule is suitable for inclusion in enzyme inhibition panels targeting sulfonamide-sensitive enzymes such as alkaline phosphatases, carbonic anhydrases, or ectonucleotidases [3]. The chromeno-thiazole linker distinguishes it from previously reported chromone sulfonamide ALP inhibitors, offering a novel chemotype for selectivity profiling.

Computational Docking and Virtual Screening Campaigns

With no reported bioactivity in ChEMBL [2] and a well-defined three-dimensional structure, this compound is an ideal candidate for prospective virtual screening and inverse docking studies aimed at identifying its putative protein targets. The combination of computed LogP (3.66), tPSA (82 Ų), and 7 rotatable bonds [2] places it within drug-like chemical space suitable for target-fishing computational workflows.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.